molecular formula C13H15NO4 B1336732 4,6-diethoxy-1H-indole-2-carboxylic Acid CAS No. 887360-78-3

4,6-diethoxy-1H-indole-2-carboxylic Acid

Cat. No.: B1336732
CAS No.: 887360-78-3
M. Wt: 249.26 g/mol
InChI Key: RNFZHTBZFHZHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diethoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

4,6-Diethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can modulate metabolic pathways, leading to altered energy production and utilization within cells . These effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Studies have identified specific dosage thresholds that maximize the compound’s therapeutic potential while minimizing harmful effects . These findings are crucial for determining safe and effective dosage regimens in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within cells . Additionally, this compound can influence the synthesis and degradation of other biomolecules, contributing to its diverse biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences energy production and apoptosis . Understanding these localization mechanisms is essential for elucidating the compound’s molecular mechanism and optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

    Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4,6-Diethoxy-1H-indole-2-carboxylic Acid can be compared with other indole derivatives:

    Similar Compounds: Similar compounds include 4,6-dimethoxy-1H-indole-2-carboxylic Acid, 4,6-dihydroxy-1H-indole-2-carboxylic Acid, and 4,6-dimethyl-1H-indole-2-carboxylic Acid.

    Uniqueness: The presence of ethoxy groups at the 4 and 6 positions makes this compound unique.

Properties

IUPAC Name

4,6-diethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZHTBZFHZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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